trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate
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Overview
Description
Trans-tert-butyl4-oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate: is a heterocyclic compound that features a pyrano[3,2-c]pyridine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate can be achieved through various methods. One efficient method involves the reaction of malononitrile with (E)-3,5-bis(benzylidene)-4-piperidones in ethanol at room temperature. This green and catalyst-free method yields high amounts of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the green and catalyst-free method mentioned above could be scaled up for industrial applications due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can take place at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: In the industrial sector, the compound can be used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer and antimicrobial properties.
Furo[3,2-c]quinolones: These compounds are also structurally related and have been shown to possess biological activities such as antimicrobial and antimalarial properties.
Uniqueness: Trans-tert-butyl4-oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate is unique due to its specific tert-butyl and carboxylate substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl (4aR,8aR)-4-oxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-4-11-9(8-14)10(15)5-7-17-11/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYKJDOGIQHGBB-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)CCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)C(=O)CCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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